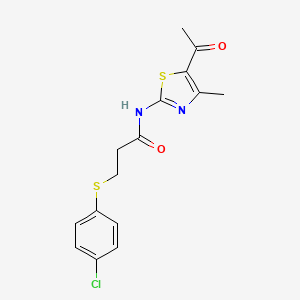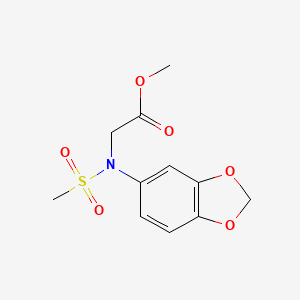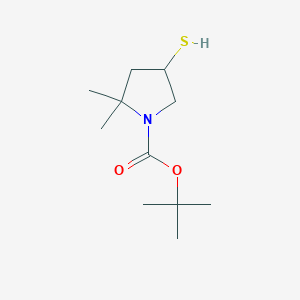
Methyl 3-bromo-2,6-dimethylbenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-2,6-dimethylbenzoate” is an aromatic carboxylic acid ester . It has the CAS Number: 86246-71-1 and a linear formula of C10H11BrO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 243.1 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 3,5-dimethylbenzoate, a compound structurally related to Methyl 3-bromo-2,6-dimethylbenzoate, has been studied for its crystal structure properties. It forms strands of C—H⋯O=C bonded molecules, further arranged into layers. Such structural analysis is crucial in material science and pharmaceuticals (Ebersbach, Seichter, & Mazik, 2022).
Fuel Cell Development
Research has shown the use of bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) in developing imidazolium-type alkaline anion exchange membranes for fuel cells. This indicates the potential of this compound derivatives in energy technologies (Ran et al., 2012).
Enhancement of Alkaline Stability
The alkaline stability of imidazolium salts, which could be derivatives of this compound, is significant in the development of anion-exchange membranes. This research is pivotal in improving the durability and performance of materials used in alkaline environments (Lin et al., 2013).
Synthesis of Polyhydroquinoline Derivatives
This compound-related compounds have been used in the synthesis of polyhydroquinoline derivatives, indicating its role in organic synthesis and pharmaceutical research (Khaligh, 2014).
Computational Studies and Chemical Synthesis
Research involving compounds like 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, which share a resemblance with this compound, is crucial in computational chemistry for understanding molecular behavior and synthesis (Diwaker et al., 2015).
Safety and Hazards
“Methyl 3-bromo-2,6-dimethylbenzoate” is classified under GHS07 for safety. It has a signal word of “Warning” and hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
Methyl 3-bromo-2,6-dimethylbenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound acts as an electrophile . It undergoes a transmetalation process with the organoboron reagents, which act as nucleophiles . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
The compound is expected to have high GI absorption and is BBB permeant . . These properties suggest that the compound could have good bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is a powerful tool for creating complex organic structures, which can be used in the development of new pharmaceuticals and materials .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction . Additionally, the compound should be stored in a refrigerator to maintain its stability .
Propriétés
IUPAC Name |
methyl 3-bromo-2,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAMRJWZTZAXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2918024.png)
![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
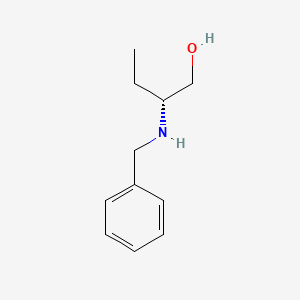
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2918030.png)
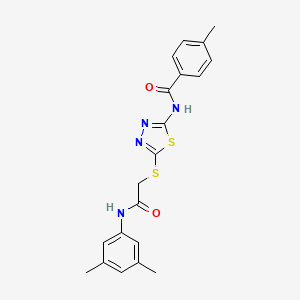
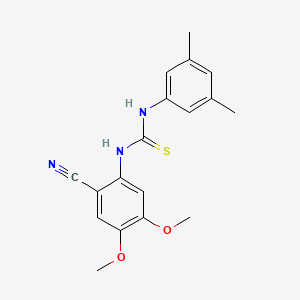
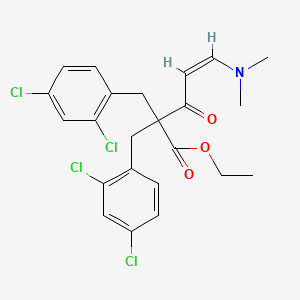
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)

